molecular formula C7H4FN3O2 B13029138 5-Fluoro-7-nitro-1H-benzo[d]imidazole

5-Fluoro-7-nitro-1H-benzo[d]imidazole

Cat. No.: B13029138
M. Wt: 181.12 g/mol
InChI Key: HJPVKSAUBBTEJZ-UHFFFAOYSA-N
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Description

5-Fluoro-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-nitroaniline with formic acid and formaldehyde under acidic conditions to form the desired benzimidazole ring . Another approach involves the use of microwave-assisted synthesis, where the reaction is carried out in a microwave reactor at temperatures ranging from 110 to 180°C for 10 to 30 minutes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-7-nitro-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-7-nitro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-benzo[d]imidazole: Lacks the nitro group, which may result in different biological activities.

    7-Nitro-1H-benzo[d]imidazole: Lacks the fluorine atom, which can affect its chemical reactivity and biological properties.

    5-Amino-7-nitro-1H-benzo[d]imidazole: Formed by the reduction of the nitro group in 5-Fluoro-7-nitro-1H-benzo[d]imidazole.

Uniqueness

This compound is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

6-fluoro-4-nitro-1H-benzimidazole

InChI

InChI=1S/C7H4FN3O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,(H,9,10)

InChI Key

HJPVKSAUBBTEJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])F

Origin of Product

United States

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